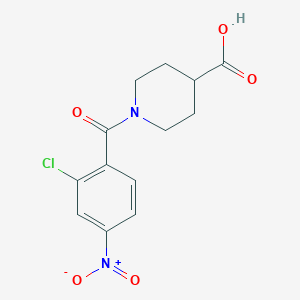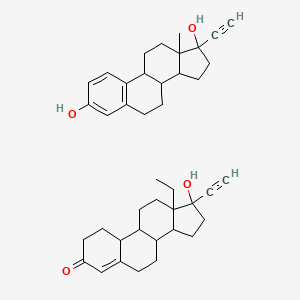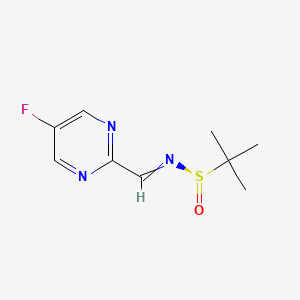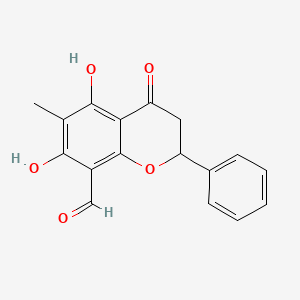
7-Acetoxy-15-methoxy-10-O-methyldihydrobotrydial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxy-15-methoxy-10-O-methyldihydrobotrydial involves the cultivation of the ascomycete Daldinia concentrica under specific conditions. By altering the cultivation parameters, such as the culture vessel, media composition, and addition of enzyme inhibitors, the production of this compound can be induced . The compound is then isolated from the culture broth extract using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. The compound is primarily produced in research settings through the cultivation of Daldinia concentrica .
Chemical Reactions Analysis
Types of Reactions
7-Acetoxy-15-methoxy-10-O-methyldihydrobotrydial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
7-Acetoxy-15-methoxy-10-O-methyldihydrobotrydial has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Acetoxy-15-methoxy-10-O-methyldihydrobotrydial involves its interaction with cellular targets, leading to antimicrobial and cytotoxic effects . The compound is believed to disrupt cellular membranes and interfere with essential metabolic processes, ultimately causing cell death . The specific molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7α-Hydroxy-10-O-methyldihydrobotrydial
- 7α-Hydroxy-15-methoxy-10-O-methyldihydrobotrydial
- 7α-Acetoxydehydro-botrydienal
Uniqueness
7-Acetoxy-15-methoxy-10-O-methyldihydrobotrydial is unique due to its specific acetoxy and methoxy functional groups, which contribute to its distinct biological activities . Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and cytotoxic effects, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C21H34O8 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[(1R,3R,4S,5S,7S,8S,9R,11S,12S)-3-acetyloxy-12-hydroxy-5,7-dimethoxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate |
InChI |
InChI=1S/C21H34O8/c1-10-9-13(27-11(2)22)15-19(4,5)17(28-12(3)23)20(6)18(26-8)29-16(25-7)14(10)21(15,20)24/h10,13-18,24H,9H2,1-8H3/t10-,13+,14-,15+,16+,17-,18+,20-,21-/m1/s1 |
InChI Key |
WWGHKRMXCHZYQW-KQFFMTKPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](O[C@@H]([C@]3([C@@H](C2(C)C)OC(=O)C)C)OC)OC)O)OC(=O)C |
Canonical SMILES |
CC1CC(C2C(C(C3(C2(C1C(OC3OC)OC)O)C)OC(=O)C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089257.png)


![6-Chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14089275.png)
![[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14089281.png)

![2-(4-phenylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14089291.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)



![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)
